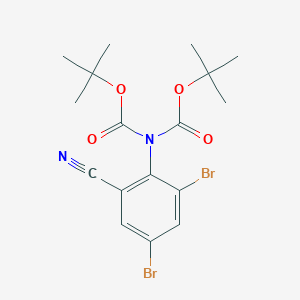![molecular formula C23H24N4O3S B2873393 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE CAS No. 847378-62-5](/img/structure/B2873393.png)
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, a methylpiperidinyl group, and a quinoxalinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Industrial Processes: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the quinoxaline and piperidine moieties can enhance binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline: Similar structure but lacks the sulfonyl and piperidine groups.
4-Methoxyphenylsulfonylpiperidine: Contains the methoxyphenyl and sulfonyl groups but lacks the quinoxaline moiety.
2-(4-Methoxyphenyl)quinoxaline: Similar to the target compound but lacks the sulfonyl and piperidine groups.
Uniqueness
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the sulfonyl group enhances its reactivity and binding affinity, while the quinoxaline and piperidine moieties contribute to its structural complexity and potential biological activity.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-11-13-27(14-12-16)23-22(25-19-5-3-4-6-20(19)26-23)21(15-24)31(28,29)18-9-7-17(30-2)8-10-18/h3-10,16,21H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSRQSSNGCUSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2873311.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)
![1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2873314.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)




![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)


![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)
